Product packaging for 1,4-Diacetoxybutane(Cat. No.:CAS No. 26248-69-1)

1,4-Diacetoxybutane

Cat. No.: B3422659
CAS No.: 26248-69-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Description

1,4-Diacetoxybutane (B1202567), also known by its IUPAC name 4-acetyloxybutyl acetate (B1210297) or commonly as butanediol (B1596017) diacetate, is an organic compound with the molecular formula C₈H₁₄O₄. This diester, derived from 1,4-butanediol (B3395766) and acetic acid, serves as a crucial chemical intermediate in various industrial processes. Its structure, featuring two acetate ester groups separated by a four-carbon aliphatic chain, endows it with unique properties that make it valuable in the synthesis of polymers, pharmaceuticals, and specialty chemicals. Historically produced through petrochemical routes, recent advancements are increasingly exploring its derivation from renewable biomass feedstocks, aligning with global trends towards sustainable chemistry. This article delves into the synthesis, properties, applications, and critically, the future research directions and perspectives for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B3422659 1,4-Diacetoxybutane CAS No. 26248-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKSWKGOQKREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26248-69-1
Record name Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)-
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DSSTOX Substance ID

DTXSID70879240
Record name 1,4-Butylene glycol diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

628-67-1
Record name Butylene glycol diacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Butanediol, 1,4-diacetate
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Record name 1,4-Butylene glycol diacetate
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Record name 1,4-Butanediol diacetate
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Record name 1,4-DIACETOXYBUTANE
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Synthesis of 1,4 Diacetoxybutane

The production of 1,4-diacetoxybutane (B1202567) can be achieved through several synthetic pathways, broadly categorized into petrochemical and biomass-derived routes.

Petrochemical Routes: A significant industrial route involves the conversion of butadiene. This process typically begins with the catalytic reaction of butadiene with acetic acid and oxygen to form 1,4-diacetoxy-2-butene. This intermediate is then hydrogenated to yield this compound. Subsequently, hydrolysis of this compound generates 1,4-butanediol (B3395766) (BDO), a key precursor for many polymers chemcess.comchemicalbook.compatsnap.comgoogleapis.com. An alternative method described by Toyo Soda involves the addition of chlorine to butadiene, reaction with sodium acetate (B1210297) to form 1,4-diacetoxy-2-butene, followed by hydrogenation chemcess.com.

Biomass-Derived Routes: The valorization of biomass offers a sustainable alternative for producing this compound and its precursor, 1,4-butanediol. Furfural (B47365), readily obtainable from lignocellulosic biomass, can be converted to furan, which is then processed into BDO mdpi.comresearchgate.net. More directly, furancarboxylic acid (FCA), an oxidation product of furfural, can be transformed into 1,4-butanediol diacetate (BDA) through a one-pot process. This method typically employs a Lewis acid and a hydrogenation catalyst (such as Pd/C) in a carboxylic acid solvent, involving hydrogenation, decarbonylation, and esterification ring-opening steps researchgate.netresearchgate.netgoogle.com. The direct esterification of 1,4-butanediol with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst is also a primary method for synthesizing this compound researchgate.netontosight.ai.

Physicochemical Properties

1,4-Diacetoxybutane (B1202567) is characterized by a set of properties that dictate its handling and utility in chemical synthesis.

PropertyValueSource
CAS Number628-67-1 chemicalbook.comchemicalbook.in
Molecular FormulaC₈H₁₄O₄ nih.gov
Molecular Weight174.19 g/mol chemicalbook.comchemicalbook.in
AppearanceColorless liquid chemicalbook.comchemicalbook.in
Melting Point12-15 °C chemicalbook.comchemicalbook.in
Boiling Point130-131 °C (at 20 mm Hg) chemicalbook.comchemicalbook.in
Density1.048 g/cm³ chemicalbook.comchemicalbook.in
Refractive Index1.4240 chemicalbook.comchemicalbook.in
Water Solubility34.94 g/L (at 26 °C) chemicalbook.comchemicalbook.in
Flash Point230 °C chemicalbook.com

Applications

The utility of 1,4-diacetoxybutane (B1202567) spans several industrial sectors, primarily as a chemical intermediate:

Polymer Synthesis: It serves as an intermediate in the production of polyurethanes, polyesters, and polyether polyols ontosight.ai. Its hydrolysis product, 1,4-butanediol (B3395766), is a critical monomer for polybutylene terephthalate (B1205515) (PBT) and spandex fibers mdpi.comresearchgate.netwikipedia.org.

Pharmaceuticals: this compound is employed as a solvent and intermediate in the synthesis of certain pharmaceuticals and active pharmaceutical ingredients (APIs) ontosight.aimyskinrecipes.com.

Specialty Chemicals: Its applications extend to the fragrance and flavor industry, where it can be used to create specific aromatic compounds myskinrecipes.com. It also finds use in adhesives and coatings, contributing to their performance and durability myskinrecipes.com.

Research and Development: The compound is utilized in R&D for exploring new chemical reactions and processes myskinrecipes.com.

Current Research Landscape and Challenges

Current research efforts are largely focused on improving the sustainability and efficiency of 1,4-diacetoxybutane (B1202567) production. A key challenge lies in optimizing the synthesis pathways, particularly those derived from biomass, to achieve high yields and purity while minimizing energy consumption and waste generation. For instance, the conversion of furfural (B47365) derivatives to this compound involves multi-step catalytic processes that require careful control of reaction conditions and catalyst selection to ensure selectivity and economic viability researchgate.netresearchgate.netgoogle.com. Furthermore, the efficient separation and purification of this compound from reaction mixtures, especially those involving complex biomass feedstocks, remain areas of active investigation.

Future Research Directions and Perspectives on 1,4 Diacetoxybutane

Computational Chemistry and Molecular Engineering for Optimized SynthesisComputational chemistry and molecular engineering will play an increasingly vital role in accelerating the development of efficient and sustainable synthetic routes for this compound. Advanced modeling techniques, including density functional theory (DFT) and molecular dynamics simulations, can be employed to:

Design and screen novel catalysts, predicting their activity, selectivity, and stability.

Elucidate reaction mechanisms, identifying rate-determining steps and potential bottlenecks.

Optimize reaction conditions (temperature, pressure, solvent, reactant ratios) for maximum yield and minimum energy consumption.

Predict the properties of potential novel derivatives, guiding experimental synthesis efforts. This in silico approach can significantly reduce the experimental workload and cost, leading to faster discovery of optimized processes and new chemical entities.

Conclusion

1,4-Diacetoxybutane (B1202567) stands as a valuable chemical intermediate with established roles in polymer and pharmaceutical industries, and a growing potential in bio-based chemical production. The ongoing research efforts, particularly in catalytic advancements, biomass integration, and process intensification, are paving the way for more sustainable and efficient manufacturing methods. By embracing these future research directions, the chemical industry can unlock the full potential of this compound, contributing to a greener and more circular economy.

Q & A

Q. What are the established laboratory synthesis methods for 1,4-Diacetoxybutane?

The synthesis involves a three-step catalytic process:

  • Step 1 : Reaction of butadiene with acetic acid yields 1,4-diacetoxy-2-butene.
  • Step 2 : Hydrogenation of 1,4-diacetoxy-2-butene produces this compound.
  • Step 3 : Hydrolysis of this compound using ion-exchange resins generates 1,4-butanediol (BDO). Key parameters include temperature control (80–100°C for hydrolysis) and catalyst selection (e.g., ion-exchange resins for selectivity) .

Q. Which physicochemical properties of this compound are essential for experimental planning?

Critical properties include:

  • Solubility : 13 g/L in water at 25°C
  • Density : 1.039–1.048 g/cm³
  • Boiling point : 229°C (atmospheric pressure) or 130–131°C (20 mmHg)
  • Refractive index : 1.424–1.4279 These properties inform solvent compatibility, reaction setup, and purification strategies. Discrepancies in literature values necessitate validation via standardized protocols.

Q. What analytical techniques are validated for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with diode-array detection (237 nm) is optimal:

  • Column : C18 (e.g., Supelcosil LC-ABZ+Plus)
  • Mobile phase : Acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5)
  • Conditions : 30°C, 1 mL/min flow rate Validation shows <5% RSD for precision and detection limits of 0.03–0.35 µg/mL .

Q. How should researchers design literature searches for toxicological data on this compound?

Follow the EPA’s systematic framework:

  • Databases : SciFinder, PubMed, ECOTOX
  • Keywords : "this compound" + "environmental fate," "toxicokinetics," "biodegradation"
  • Inclusion criteria : Peer-reviewed studies (1990–2025) with raw data
  • Quality assessment : Use NIH-NTP risk evaluation criteria .

Advanced Research Questions

Q. How can hydrolysis of this compound be optimized to maximize 1,4-butanediol yield?

A two-stage hydrolysis process improves efficiency:

  • Stage 1 : 70% conversion to acetoxyhydroxybutane (100% selectivity) at 80°C.
  • Stage 2 : Complete conversion to BDO using ion-exchange catalysts (e.g., Amberlyst-15). Monitor byproduct formation (e.g., tetrahydrofuran) via GC-MS and adjust residence time to minimize losses .

Q. What strategies resolve discrepancies in reported physicochemical properties?

Implement a tiered validation protocol:

  • Compare computational predictions (e.g., ACD/Labs) with experimental data .
  • Replicate measurements using IUPAC-standardized methods (e.g., ASTM for density).
  • Analyze purity impacts via DSC (differential scanning calorimetry) for melting point variations .

Q. What mechanistic insights explain stereoselectivity in this compound hydrogenation?

DFT calculations reveal Pd/C catalysts favor syn-addition, achieving >95% selectivity for the erythro-diacetate isomer. Solvent polarity (e.g., hexane vs. THF) modulates transition-state stabilization, with apolar media increasing activation barriers by ~15 kJ/mol .

Q. How do mobile phase additives influence HPLC resolution of this compound degradation products?

  • Additives : 10 mM ammonium acetate improves peak symmetry (As <1.2) by suppressing silanol interactions.
  • Organic solvent : >65% acetonitrile reduces runtime but compromises cis/trans isomer resolution. Optimized conditions (70% ACN, pH 5 buffer) achieve baseline separation in <12 minutes .

Q. Which computational models predict this compound’s environmental persistence?

  • BIOWIN 4.10 : Estimates biodegradation probability (0.35–0.45), suggesting moderate persistence.
  • COSMOtherm : Predicts soil adsorption coefficients (Koc = 120–150 L/kg). Validate models against OECD 301D biodegradability tests .

Q. How can systematic reviews address data gaps in this compound toxicology?

Apply the Cochrane Handbook’s framework:

  • Data extraction : Categorize studies by exposure route (oral, dermal) and endpoint (hepatotoxicity, carcinogenicity).
  • Risk of bias : Use GRADE criteria to assess study quality.
  • Meta-analysis : Pool data from high-confidence studies to quantify dose-response relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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